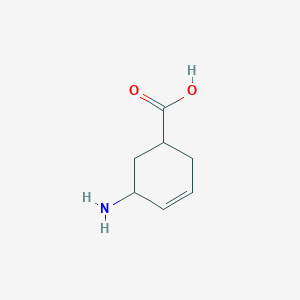

5-Aminocyclohex-3-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUDZMWPQSGONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Aminocyclohex 3 Ene 1 Carboxylic Acid and Its Stereoisomers

Stereoselective Synthesis Strategies

Stereoselective synthesis aims to produce a preponderance of one stereoisomer over others. For 5-aminocyclohex-3-ene-1-carboxylic acid, this involves controlling the formation of two chiral centers on the cyclohexene (B86901) ring. Methodologies are broadly categorized into asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product, and chiral auxiliary-mediated synthesis, where a chiral molecule is temporarily attached to the substrate to direct the reaction's stereochemical outcome. lmaleidykla.ltwikipedia.org

Asymmetric catalysis offers an efficient route to enantiomerically pure compounds by using chiral catalysts that can be metal-based or purely organic (organocatalysis). lmaleidykla.ltresearchgate.net This approach is highly valued for its ability to generate significant quantities of a chiral product from a small amount of a chiral source.

Biocatalysis leverages enzymes as highly selective catalysts to achieve exceptional levels of enantiomeric and regioselectivity under mild reaction conditions. chimia.ch For the synthesis of chiral amino acids, enzymes such as hydrolases and transaminases are particularly prominent. chimia.chmdpi.comeurekaselect.com

One key strategy is the kinetic resolution of a racemic mixture of a precursor ester, such as ethyl cis-(2-aminocyclohex-3-ene)-1-carboxylate. mdpi.com In this process, an enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been used to catalyze the S-selective hydrolysis of the racemic ester. mdpi.com This allows for the separation of the unreacted (R)-ester from the hydrolyzed (S)-acid, both in high enantiomeric purity. mdpi.com The reaction can be optimized by adjusting parameters like the solvent and the amount of water used as a nucleophile, with moderate to good enantiomeric excess values (ee ≥ 52%) being achievable. mdpi.com

Another powerful biocatalytic tool is the use of ω-transaminases (ω-TAms), which can install an amino group onto a ketone precursor with high stereoselectivity. mdpi.comresearchgate.net These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor (like 2-propylamine) to a ketone acceptor. researchgate.netnih.gov By selecting an appropriate (R)- or (S)-selective ω-transaminase, chemists can synthesize the desired amine enantiomer. This method offers a sustainable alternative to chemical amination processes, which often rely on transition metal catalysts. researchgate.net

Table 1: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Key Feature | Citation |

|---|---|---|---|---|

| Hydrolase (e.g., CAL-B) | Enantioselective Hydrolysis | Ethyl cis-(2-aminocyclohex-3-ene)-1-carboxylate | Kinetic resolution of racemic ester to separate enantiomers. | mdpi.com |

Chiral Lewis acids and Brønsted acids are powerful organocatalysts capable of activating substrates towards nucleophilic attack in an enantioselective manner. While specific examples detailing the synthesis of this compound using these catalysts are not prevalent in the provided literature, the principles are widely applied in asymmetric synthesis.

A chiral Lewis acid, often a metal complex with a chiral ligand, can coordinate to an electrophile, such as an α,β-unsaturated ester, lowering its LUMO energy and shielding one face of the molecule. This directs the approach of a nucleophile to the opposite face, controlling the stereochemistry of the newly formed bond.

Similarly, a chiral Brønsted acid can activate an electrophile through hydrogen bonding. This interaction can create a well-defined chiral environment around the reaction center, leading to high enantioselectivity in reactions like cycloadditions or conjugate additions.

The Diels-Alder reaction, a [4+2]-cycloaddition, is a cornerstone for the synthesis of six-membered rings like the cyclohexene core of the target molecule. chegg.com To render this reaction enantioselective, a chiral catalyst can be employed to control the facial selectivity of the approach between the diene and the dienophile.

For example, the synthesis of a precursor like cyclohex-3-ene carboxylic acid methyl ester can be achieved via a Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl acrylate). chegg.com The use of a chiral Lewis acid catalyst can promote the formation of one enantiomer of the cyclohexene product over the other. An asymmetric [4+2] cycloaddition between a bis-acrylate and butadiene in the presence of TiCl₄ has been reported as a key step in synthesizing (R)-3-cyclohexene carboxylic acid with 95% enantiomeric excess. google.com

1,3-dipolar cycloadditions are another powerful tool. beilstein-journals.org For instance, the reaction of azomethine ylides with olefins activated by a carboxylic acid group can produce highly functionalized pyrrolidine (B122466) rings, and similar strategies can be adapted for carbocyclic systems. mdpi.com These reactions can be catalyzed by organocatalysts to achieve high stereoselectivity. mdpi.com

A well-established strategy for stereocontrol involves the use of a chiral auxiliary. wikipedia.org This involves temporarily incorporating a chiral molecule into one of the reactants. wikipedia.org The steric and electronic properties of the auxiliary then direct the stereochemical course of subsequent reactions before it is cleaved and recovered. wikipedia.org

Commonly used auxiliaries include Evans oxazolidinones, Oppolzer's camphor (B46023) sultam, and pseudoephedrine. wikipedia.orgresearchgate.net For example, an achiral carboxylic acid can be converted into an amide using a chiral amine like pseudoephedrine. wikipedia.org Deprotonation next to the carbonyl group forms a chiral enolate, where the auxiliary blocks one face, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side. wikipedia.org Subsequent hydrolysis removes the auxiliary, yielding an enantiomerically enriched carboxylic acid. wikipedia.org

In the context of synthesizing cyclic β-amino acids, a chiral auxiliary can be attached to a dienophile in a Diels-Alder reaction. core.ac.uk For example, an unsaturated nitro ester bearing a pyrrolidinone moiety as a chiral auxiliary can undergo cycloaddition with 1,3-cyclohexadiene. core.ac.uk The auxiliary directs the formation of a specific diastereomer of the bicyclic product. Subsequent steps, including nitro group reduction and hydrolytic removal of the auxiliary, furnish the enantiopure amino acid. core.ac.uk

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Method | Citation |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions | Hydrolysis (acidic or basic), Reductive cleavage | wikipedia.orgresearchgate.net |

| Oppolzer's Camphor Sultam | Asymmetric alkylations | Hydrolysis | researchgate.net |

| Pseudoephedrine | Asymmetric α-alkylation of carboxylic acids | Hydrolysis | wikipedia.org |

When a molecule has multiple stereocenters, the synthesis must control the relative configuration between them, a concept known as diastereoselectivity. This is crucial for obtaining the correct cis or trans relationship between the amino and carboxylic acid groups in this compound.

A powerful method for achieving diastereoselectivity is the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated system. For example, a chiral cyclohexenone substrate, itself prepared using a chiral auxiliary like Schöllkopf's bislactim ether, can undergo a conjugate addition reaction. lmaleidykla.lt The reaction of such a substrate with a lithium dialkylcuprate reagent can proceed with high diastereoselectivity, influenced by the existing stereocenter on the ring. lmaleidykla.lt This approach allows for the introduction of a substituent at the 5-position with a specific orientation relative to the group at position 1. The resulting diastereomeric products can often be separated by chromatography, and subsequent hydrolysis yields the desired cyclic α-amino acid derivatives with defined stereochemistry. lmaleidykla.lt

Enantioselective Resolution Techniques

The separation of enantiomers from a racemic mixture of this compound is a critical step for its application in stereospecific synthesis. This is achieved through methods that differentiate between the chiral forms of the molecule.

Chromatographic Separation of Stereoisomers

High-performance liquid chromatography (HPLC) stands out as a powerful technique for the analytical and preparative separation of the stereoisomers of this compound. mdpi.commst.edu This method relies on the use of chiral stationary phases (CSPs) that interact diastereomerically with the individual enantiomers, leading to different retention times and thus, separation. mdpi.com

Since this compound is an amino acid, it exists as a zwitterion under certain pH conditions, allowing it to be retained on various ion-exchange type CSPs. mdpi.com The separation efficiency is influenced by several factors, including the mobile phase composition (such as the type of organic modifier, acid, and base additives), temperature, and flow rate. mst.eduresearchgate.netnih.gov

Table 1: Chiral Stationary Phases (CSPs) for Amino Acid Stereoisomer Separation

| CSP Type | Selector Principle | Applicable to Target Compound | References |

|---|---|---|---|

| Polysaccharide-Based | Derivatives of cellulose (B213188) and amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) form chiral cavities and interact via hydrogen bonds, and dipole-dipole interactions. | Yes, widely used for cyclic amino acids. | mdpi.com |

| Macrocyclic Antibiotics | Teicoplanin, for example, offers a complex chiral surface with multiple interaction sites (ionic, hydrogen bonding, inclusion complexation). | Yes, effective for unnatural and cyclic amino acids. mst.edu | mst.edu |

| Cinchona Alkaloid-Based | Quinine or quinidine-based zwitterionic ion exchangers. Separation is based on ion-exchange and hydrogen bonding. | Yes, suitable for ampholytic compounds like amino acids. mdpi.com | mdpi.com |

| Crown Ether-Based | Chiral crown ethers, like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, complex with the primary amine group of the analyte. | Yes, particularly effective for primary amine-containing compounds. nih.gov | nih.gov |

Crystallization-Based Optical Resolution with Chiral Agents

A classical yet highly effective method for resolving enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This process leverages the different physical properties, particularly solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization. wikipedia.org

Given that this compound possesses both an acidic carboxylic group and a basic amino group, it can be resolved by reacting with either a chiral base or a chiral acid. wikipedia.orglibretexts.org

Reaction with a Chiral Base: The racemic acid is treated with an enantiomerically pure chiral base (e.g., (+)-1-phenylethanamine). This forms a pair of diastereomeric salts: [(+)-base][(+)-acid] and [(+)-base][(-)-acid]. Due to their different spatial arrangements, these salts have distinct solubilities in a given solvent, allowing one to crystallize preferentially.

Reaction with a Chiral Acid: Similarly, the amino group of the racemic compound can be reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) to form diastereomeric salts. wikipedia.orglibretexts.org

After separation by crystallization, the desired enantiomer of this compound is recovered by treating the separated diastereomeric salt with a strong acid or base to remove the chiral resolving agent. wikipedia.orglibretexts.org

Table 2: Common Chiral Resolving Agents

| Agent Type | Example Agents | Target Functional Group | References |

|---|---|---|---|

| Chiral Bases | Brucine, Strychnine, 1-Phenylethanamine, Quinine | Carboxylic Acid | libretexts.org |

| Chiral Acids | Tartaric Acid, Camphorsulfonic Acid, Mandelic Acid | Amino Group | wikipedia.orglibretexts.org |

Functionalization and Derivatization Routes

Further chemical modification of this compound opens pathways to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Introduction of Additional Stereogenic Centers

The scaffold of this compound is a versatile platform for introducing new stereocenters in a controlled manner. One effective strategy is the conjugate addition to a cyclohexenone derivative of the core structure. For instance, a related chiral cyclohexenone substrate can undergo a conjugate addition reaction with an organocuprate reagent. lmaleidykla.lt This reaction creates a new carbon-carbon bond and, depending on the substrate and reaction conditions, can generate one or more new stereogenic centers with high diastereoselectivity. lmaleidykla.lt The absolute configuration of these new centers is often established through methods like X-ray crystallography. lmaleidykla.lt Diastereoselective Grignard reactions on ketone functionalities incorporated into the ring are another viable method for creating new chiral centers. figshare.com

Ring Expansion and Contraction Methodologies

The cyclohexene ring of the title compound can be chemically altered through ring expansion or contraction reactions, yielding novel carbocyclic skeletons. wikipedia.org

Ring Expansion: Methods like the Tiffeneau–Demjanov rearrangement could be applied. This typically involves the diazotization of an adjacent amino alcohol derivative, leading to a carbocation rearrangement that expands the ring by one carbon. wikipedia.org Another approach is the Schmidt reaction, where treatment of a ketone derivative with hydrazoic acid can insert a nitrogen atom into the ring, forming a lactam. wikipedia.org

Ring Contraction: The Wolff rearrangement, a key step in the Arndt–Eistert reaction, is a prominent method for ring contraction. wikipedia.orgresearchgate.net This involves converting the carboxylic acid to an α-diazoketone. Upon decomposition (photochemically or thermally), this intermediate rearranges to a ketene, effectively contracting the six-membered ring to a five-membered ring. wikipedia.org The Favorskii rearrangement of an α-haloketone derivative is another established method for contracting cyclic systems. wikipedia.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of each starting material. tcichemicals.com The functional groups of this compound make it a suitable candidate for MCRs.

With appropriate protection of the amino group, the carboxylic acid functionality could participate in isonitrile-based MCRs like the Passerini or Ugi reactions. tcichemicals.com For example, the Passerini three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isonitrile to yield an α-acyloxy amide. tcichemicals.com This would allow for the attachment of two new, diverse substituents to the molecule in a single, atom-economical step.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Brucine |

| Camphorsulfonic acid |

| Mandelic acid |

| 1-Phenylethanamine |

| Quinine |

| Strychnine |

| Tartaric acid |

| α-diazoketone |

Strategic Utilization of Precursors and Building Blocks

The efficient construction of the this compound core relies on the careful selection of starting materials and synthetic routes. Key strategies involve the modification of pre-existing cyclohexene rings, the cyclization of acyclic precursors, and the use of protective group chemistry to facilitate transformations.

Syntheses from Substituted Cyclohexenecarboxylic Acids (e.g., 3-Cyclohexenecarboxylic acid)

A primary route to this compound involves the introduction of an amino group onto a pre-formed cyclohexene carboxylic acid scaffold. The Curtius rearrangement is a particularly effective method for this transformation, converting a carboxylic acid into a protected amine via an isocyanate intermediate. nih.govrsc.orgnih.gov

The synthesis typically begins with 3-cyclohexene-1-carboxylic acid. This starting material is first converted to an acyl azide (B81097). A common method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. researchgate.net The acyl azide is not isolated but is subjected to thermal rearrangement, which expels nitrogen gas and generates an isocyanate. This rearrangement proceeds with retention of configuration. nih.gov The highly reactive isocyanate is then trapped in situ by a suitable nucleophile to form a stable protected amine. For example, reacting the isocyanate with an alcohol such as ethanol, t-butanol, or benzyl (B1604629) alcohol yields the corresponding N-ethoxycarbonyl, N-tert-butoxycarbonyl (N-Boc), or N-benzyloxycarbonyl (N-Cbz) protected amine, respectively. researchgate.net

This one-pot procedure is advantageous as it avoids the handling of potentially explosive acyl azides and proceeds under relatively mild conditions. rsc.orgresearchgate.net The resulting N-protected 4-aminocyclohex-1-ene derivatives can then be hydrolyzed under acidic or basic conditions to yield the target amino acid.

A similar strategy has been employed in the synthesis of more complex, substituted aminocyclohexane derivatives, where a Diels-Alder reaction is first used to construct a bicyclic system, followed by a Curtius rearrangement to install the amino group. researchgate.net

Table 1: Key Reagents in Curtius Rearrangement for Amine Synthesis

| Reagent | Role | Intermediate | Final Product (Example) |

| Diphenylphosphoryl azide (DPPA) | Azide source for acyl azide formation | Acyl azide | N-protected amine |

| Triethylamine (Et3N) | Base | Isocyanate | N-protected amine |

| t-Butanol | Nucleophile (for Boc protection) | Isocyanate | N-Boc-aminocyclohexene |

| Benzyl alcohol | Nucleophile (for Cbz protection) | Isocyanate | N-Cbz-aminocyclohexene |

Transformations from β-Keto Esters and Acyclic Amino Acid Derivatives

The construction of the cyclohexene ring from acyclic precursors provides an alternative and versatile approach. Ring-closing metathesis (RCM) has emerged as a powerful tool for this purpose, particularly when starting from acyclic amino acid derivatives. For instance, a diastereoselective synthesis of a functionalized cyclohexene skeleton, a precursor to the antiviral agent oseltamivir (B103847) (Tamiflu®), was achieved starting from the readily available acyclic amino acid, L-serine. nih.gov This strategy involves building a diene from the starting amino acid, which then undergoes RCM using a ruthenium catalyst (e.g., Grubbs catalyst) to form the six-membered ring. This approach highlights the utility of using chiral pool starting materials like amino acids to install stereochemistry that is preserved in the final cyclic product.

Diels-Alder reactions represent another fundamental strategy for forming the cyclohexene ring from acyclic components. This [4+2] cycloaddition reaction can involve various dienes and dienophiles to construct substituted cyclohexenes. nih.gov For example, the reaction between a 1-amino-1,3-diene and an appropriate dienophile can directly generate a substituted aminocyclohexene ring system. ua.es While not a direct synthesis of the title compound, the Diels-Alder reaction of furan (B31954) and maleic anhydride (B1165640) creates a bicyclic adduct that, through subsequent steps including a Curtius rearrangement, can be converted to polyhydroxylated aminocyclohexane derivatives, demonstrating the principle of building the ring system first before installing the amine functionality. researchgate.net

While direct transformations from simple β-keto esters to this compound are less commonly reported, β-keto esters are crucial building blocks in organic synthesis for creating six-membered rings. They can be alkylated and then subjected to intramolecular condensation reactions (e.g., Dieckmann condensation) to form cyclic β-keto esters, which are versatile intermediates for further functionalization to introduce the required amine and alkene moieties. chegg.com

Synthesis of Protected Derivatives (e.g., N-Boc, N-Fmoc)

The amino and carboxylic acid groups of this compound generally require protection during multi-step syntheses, such as in peptide synthesis. The most common amine protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The N-Boc derivative is often synthesized directly during the introduction of the amino group via the Curtius rearrangement, where tert-butanol (B103910) is used to trap the isocyanate intermediate. nih.govresearchgate.net This provides a highly efficient one-pot method for both amine formation and protection. Commercially available stereoisomers such as (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid and its cis-isomer confirm the stability and utility of this protected form. sigmaaldrich.comfishersci.com

The N-Fmoc group is another cornerstone of modern peptide synthesis. While direct Fmoc protection during a Curtius rearrangement is not standard, the free amine of this compound can be readily protected using standard protocols. This typically involves reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions, for example, in a mixture of dioxane and aqueous sodium bicarbonate. This methodology is widely applied to various amino acids, including cyclic analogues. chemimpex.com

Table 2: Common Protecting Groups for this compound

| Protecting Group | Abbreviation | Introduction Reagent (Example) | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or via Curtius rearrangement with t-BuOH | Strong acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine) |

Chemical Reactivity and Mechanistic Organic Transformations of 5 Aminocyclohex 3 Ene 1 Carboxylic Acid

Reactions Involving the Carboxyl Functionality

The carboxyl group (–COOH) is a primary site for a variety of organic transformations, including the formation of esters and amides, removal of the group via decarboxylation, and acid-base reactions to form salts.

Esterification and Amidation Mechanisms

The carboxylic acid group of 5-Aminocyclohex-3-ene-1-carboxylic acid can be converted into its corresponding esters and amides through well-established nucleophilic acyl substitution pathways. pearson.com

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. youtube.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). pearson.comyoutube.com

The mechanism proceeds in several steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Amidation: The formation of an amide from this compound requires reacting it with a primary or secondary amine. However, a direct reaction is often inefficient because the amine (a base) and the carboxylic acid will readily undergo an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. youtube.com To overcome this, the reaction is typically carried out under specific conditions:

High Heat: Heating the ammonium carboxylate salt to temperatures above 100°C can drive off water and lead to the formation of the amide bond. youtube.com

Coupling Agents: A more common and milder approach involves the use of a dehydrating or coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group. The amine then attacks the carbonyl carbon of this intermediate, displacing the dicyclohexylurea byproduct and forming the amide. youtube.com

Table 1: Esterification and Amidation Reactions

| Reaction Type | Reactants | Key Conditions | Product | Mechanism Summary |

|---|---|---|---|---|

| Esterification | This compound + Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 5-aminocyclohex-3-ene-1-carboxylate | Protonation of C=O, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. youtube.com |

| Amidation (Direct) | This compound + Amine (e.g., Methylamine) | High Temperature (>100°C) | N-Methyl-5-aminocyclohex-3-ene-1-carboxamide | Initial acid-base reaction to form salt, followed by dehydration at high heat. youtube.comyoutube.com |

| Amidation (Coupling) | This compound + Amine + DCC | Room Temperature | Corresponding Amide | Carboxylic acid activation by DCC to form a good leaving group, followed by nucleophilic attack by the amine. youtube.com |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). This reaction is most readily achieved for carboxylic acids that have a carbonyl group at the beta-position (a β-keto acid), which facilitates the formation of a stable cyclic transition state. youtube.com this compound does not possess this structural feature, making its decarboxylation more challenging and requiring specific, often harsh, conditions or conversion to a derivative that is more susceptible to decarboxylation.

Salt Formation Dynamics with Acids and Bases

As an amino acid, this compound is amphoteric, meaning it can react as both an acid and a base. This dual reactivity leads to the formation of different salts.

Reaction with Bases: The carboxylic acid group is acidic (a proton donor) and will react with a base, such as sodium hydroxide (B78521) (NaOH), in a standard acid-base neutralization reaction. This deprotonates the carboxyl group to form a sodium carboxylate salt and water.

Reaction with Acids: The amino group is basic (a proton acceptor) due to the lone pair of electrons on the nitrogen atom. It will react with a strong acid, such as hydrochloric acid (HCl), to form an ammonium salt. In this reaction, the nitrogen atom is protonated, acquiring a positive charge. The formation of a hydrochloride salt is a common method for improving the water solubility of amine-containing compounds.

Transformations at the Amino Group

The primary amine (–NH₂) functionality is a key site for reactions that form new carbon-nitrogen bonds, such as acylation and imination.

Acylation Reactions

The amino group of this compound can be readily acylated by reacting it with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). libretexts.org This reaction, known as N-acylation, results in the formation of an amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acid chloride) that is formed. youtube.com

The mechanism is a nucleophilic acyl substitution:

The lone pair on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

This forms a tetrahedral intermediate.

The intermediate collapses, ejecting the leaving group (e.g., chloride ion or a carboxylate ion) and reforming the carbonyl double bond to yield the final N-acylated product.

Table 2: N-Acylation of the Amino Group

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl Chloride | Base (e.g., Pyridine or Triethylamine) | 5-(Acetylamino)cyclohex-3-ene-1-carboxylic acid |

| Acetic Anhydride | Base (e.g., Pyridine) or Basic Conditions | 5-(Acetylamino)cyclohex-3-ene-1-carboxylic acid |

Imination and Schiff Base Formation

The primary amino group can react with aldehydes or ketones to form an imine, also known as a Schiff base. libretexts.orgwikipedia.org These compounds are characterized by a carbon-nitrogen double bond (C=N). The reaction is reversible and typically catalyzed by acid. libretexts.org

The mechanism for Schiff base formation involves two main stages:

Nucleophilic Addition: The nitrogen of the primary amine attacks the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate. A proton transfer then occurs to yield a neutral carbinolamine. youtube.com

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then helps to push out the water molecule, forming a carbon-nitrogen double bond. The resulting species, an iminium ion, is then deprotonated to give the final, neutral imine product. libretexts.orgyoutube.com

Control of pH is crucial for this reaction. The rate is generally highest around a pH of 5. libretexts.org At very low pH, the amine reactant is fully protonated and no longer nucleophilic. At high pH, there is not enough acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Table 3: Schiff Base Formation

| Carbonyl Compound | Conditions | Product Type |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Acid Catalyst (pH ~5) | Aldimine (Schiff Base) |

| Ketone (e.g., Acetone) | Acid Catalyst (pH ~5) | Ketimine (Schiff Base) |

Nitrosation Reactions

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, targets the primary amino group. This process, known as diazotization, converts the primary amine into a diazonium salt. byjus.com For primary aliphatic amines like this one, the resulting alkyl diazonium salt is highly unstable. libretexts.org

The instability is due to the exceptional leaving group ability of molecular nitrogen (N₂). The loss of N₂ from the diazonium intermediate generates a secondary allylic carbocation. This carbocation is subject to a variety of subsequent reactions, leading to a mixture of products. Potential reaction pathways include:

Substitution: Nucleophiles present in the reaction medium, such as water or the counter-ion of the acid used, can attack the carbocation. Reaction with water would yield a cyclohexenol (B1201834) derivative.

Elimination: Loss of a proton from a carbon adjacent to the carbocation can occur, leading to the formation of additional double bonds and resulting in a cyclohexadiene derivative.

Rearrangement: The allylic nature of the carbocation could potentially lead to rearrangements, further diversifying the product mixture.

Table 1: General Products of Nitrosation of Primary Aliphatic Amines

| Reactant Type | Intermediate | General Products |

|---|---|---|

| Primary Aliphatic Amine | Unstable Diazonium Salt | Alcohols, Alkenes, Substitution Products |

| Primary Aryl Amine | Stable Diazonium Salt | Azo compounds, Phenols, Aryl Halides |

This table is based on general principles of amine reactivity with nitrous acid. libretexts.orglibretexts.org

Reactivity of the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and a key handle for various functionalization reactions.

Electrophilic Addition Mechanisms (e.g., Halogenation, Hydrohalogenation)

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. The reaction with cyclohexene derivatives proceeds through a cyclic halonium ion intermediate. stackexchange.commasterorganicchemistry.com This intermediate is formed when the alkene's π-bond attacks the halogen molecule. The subsequent step involves the backside attack by a halide ion (X⁻) on one of the carbons of the cyclic intermediate. leah4sci.com This Sₙ2-like ring-opening mechanism dictates that the two halogen atoms add to opposite faces of the ring, a stereochemical outcome known as anti-addition. masterorganicchemistry.compbworks.comyoutube.com For cyclohexene, this results in the formation of a racemic mixture of trans-1,2-dihalocyclohexane derivatives. youtube.com The initial product is typically in a diaxial conformation, which may then undergo a ring-flip to the more stable diequatorial conformation. stackexchange.com

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to the double bond typically follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with fewer hydrogen substituents. The mechanism involves the protonation of the alkene to form the most stable carbocation intermediate, which is then attacked by the halide nucleophile. masterorganicchemistry.com In the case of this compound, the electronic effects of the amino and carboxylic acid groups can influence the regioselectivity of this addition. Under radical conditions (e.g., in the presence of peroxides), the addition of HBr proceeds via an anti-Markovnikov mechanism. wikipedia.org

Functionalization via Olefin Oxidation (e.g., Epoxidation, Dihydroxylation)

Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed oxidations. wikipedia.org For allylic amines such as this compound, the reaction can be directed by the amino group. In acidic conditions, the amine is protonated to form an ammonium ion. This ammonium group can direct the epoxidizing agent to the syn or anti face of the double bond through hydrogen bonding, influencing the stereochemical outcome of the reaction. acs.orgresearchgate.net Studies on related cyclic allylic amines have shown that the stereoselectivity is dependent on the ring size and the substituents on the nitrogen atom. researchgate.netnih.gov The resulting epoxide is a valuable intermediate for further synthesis, as it can be opened by various nucleophiles.

Dihydroxylation: The double bond can be converted into a vicinal diol (a glycol). The stereochemistry of this transformation is highly dependent on the reagents used.

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a concerted mechanism involving a cyclic osmate or manganate (B1198562) ester intermediate, respectively. libretexts.orglibretexts.org This mechanism ensures that both hydroxyl groups are added to the same face of the double bond, resulting in a cis-diol. As with epoxidation, the presence of a nearby ammonium group can direct the approach of the oxidizing agent. researchgate.net

Anti-dihydroxylation: This two-step process involves first forming an epoxide, followed by acid-catalyzed ring-opening with water. The nucleophilic attack of water on the protonated epoxide occurs from the opposite face, resulting in a trans-diol. libretexts.org

Ring-Closing Metathesis and Related Olefin Transformations

The cyclohexene double bond can serve as one of the reactive partners in olefin metathesis reactions, a powerful tool for carbon-carbon bond formation catalyzed by transition metal complexes, such as those containing ruthenium. Ring-closing metathesis (RCM) is particularly relevant for derivatives of this compound.

To perform RCM, a second olefin must be introduced into the molecule. This can be achieved by functionalizing either the amino or the carboxylic acid group. For example, acylation of the amino group with an unsaturated acyl chloride (e.g., acryloyl chloride) or esterification of the carboxylic acid with an unsaturated alcohol (e.g., allyl alcohol) would generate a diene precursor. This precursor, upon treatment with a Grubbs catalyst, can undergo RCM to form a new bicyclic ring system. This strategy has been employed in the synthesis of complex molecules, including functionalized skeletons of antiviral drugs like oseltamivir (B103847), starting from related cyclohexene derivatives. nih.gov The RCM reaction is a versatile method for creating conformationally constrained amino acid derivatives and various azaheterocycles. researchgate.netthieme-connect.de

Interconversion Pathways of this compound Derivatives

The amino and carboxylic acid functional groups allow for a multitude of interconversions, enabling the synthesis of a wide array of derivatives. These transformations are fundamental in peptide synthesis, drug discovery, and materials science. fiveable.mesolubilityofthings.com

A key transformation of the carboxylic acid group is the Curtius rearrangement . This reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov The process involves converting the carboxylic acid to an acyl azide (B81097), which upon heating, rearranges to an isocyanate. nih.govrsc.org The isocyanate can then be trapped by various nucleophiles. For instance, reaction with water leads to the formation of a carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.org This pathway provides a route to diaminocyclohexene derivatives from the parent amino acid.

Other common interconversions for the carboxylic acid group include:

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

Amidation: Reaction with an amine, often activated by coupling agents, to form an amide.

Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The primary amino group can also be readily modified:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Carbamate Formation: Protection of the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine, a common strategy in peptide synthesis.

These interconversions allow chemists to modulate the molecule's properties and to use it as a versatile building block for more complex structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium Nitrite |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Osmium Tetroxide |

| Potassium Permanganate |

| Lithium Aluminum Hydride |

| Di-tert-butyl dicarbonate |

Stereochemical and Conformational Analysis of 5 Aminocyclohex 3 Ene 1 Carboxylic Acid Systems

Elucidation of Absolute and Relative Stereochemistry

The structure of 5-aminocyclohex-3-ene-1-carboxylic acid allows for the existence of multiple stereoisomers. The substituents on the cyclohexene (B86901) ring can be arranged in either a cis or trans relationship, leading to two diastereomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

The primary stereoisomers are:

cis-5-Aminocyclohex-3-ene-1-carboxylic acid: In this isomer, the amino and carboxylic acid groups are on the same side of the ring. The enantiomers are (1R,5R)-5-aminocyclohex-3-ene-1-carboxylic acid and (1S,5S)-5-aminocyclohex-3-ene-1-carboxylic acid. The PubChem database identifies the (1S,5S) enantiomer with CAS number 10419269. nih.gov

trans-5-Aminocyclohex-3-ene-1-carboxylic acid: Here, the amino and carboxylic acid groups are on opposite sides of the ring. The corresponding enantiomers are (1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid and (1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid. The hydrochloride salt of the rel-(1S,5R) isomer is commercially available, indicating its stability and accessibility. bldpharm.com

The absolute configuration of such chiral compounds is typically determined through X-ray crystallography of a single crystal or by using chiral derivatizing agents followed by NMR spectroscopy. lmaleidykla.lt For amino acids, chiral shift reagents can be employed to distinguish between enantiomers in an NMR spectrum, which can also aid in the assignment of absolute stereochemistry. acs.orgpanosyan.comresearchgate.netresearchgate.net The relative stereochemistry (cis or trans) is often established using 2D NMR techniques like NOESY, which can detect through-space interactions between protons on the different substituents. youtube.comlibretexts.org

Conformational Dynamics of Cyclohexene Ring Systems

Unlike the well-known chair and boat conformations of cyclohexane (B81311), the cyclohexene ring, due to the presence of a double bond, adopts a half-chair conformation as its most stable form. In this conformation, four of the carbon atoms are coplanar. The cyclohexene ring is flexible and can undergo a ring-inversion process, flipping between two enantiomeric half-chair conformations. This inversion has a lower energy barrier than that of cyclohexane.

The half-chair conformation of cyclohexene features two types of substituent positions: axial (a) and equatorial (e) at the sp³-hybridized carbons, and pseudo-axial (a') and pseudo-equatorial (e') at the allylic carbons.

The conformational equilibrium of a substituted cyclohexene is dictated by the steric and electronic effects of its substituents. Generally, bulky substituents prefer to occupy the equatorial or pseudo-equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.

In the case of cis-5-aminocyclohex-3-ene-1-carboxylic acid, with a 1,3-disubstituted pattern on the sp³ carbons, a diequatorial conformation would be highly favored to avoid significant steric hindrance. For the trans isomer, the molecule would likely adopt a conformation where the larger of the two substituents occupies the equatorial position. The relative sizes of the amino and carboxylic acid groups would influence this preference. Computational studies on related substituted cyclohexene systems can provide quantitative insights into the energy differences between various conformations.

Advanced Spectroscopic Characterization Techniques for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound systems.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In cyclohexene, the olefinic protons typically appear in the range of 5.5-6.0 ppm. nih.gov The chemical shifts and coupling constants of the methine and methylene (B1212753) protons can help in determining the relative stereochemistry and preferred conformation of the ring.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For (1S,5S)-5-aminocyclohex-3-ene-1-carboxylic acid, the available data shows distinct signals for each of the seven carbon atoms, consistent with its asymmetric structure. nih.gov The olefinic carbons resonate at lower field compared to the sp³-hybridized carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for stereochemical assignment as it identifies protons that are close in space, which can differentiate between cis and trans isomers and help in determining the orientation of substituents (axial vs. equatorial). youtube.comlibretexts.orgmdpi.comcolumbia.edu HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton and carbon signals, aiding in the complete assignment of the NMR spectra. mdpi.com

Chiral Shift Reagents: The determination of enantiomeric purity and the assignment of absolute configuration can be facilitated by the use of chiral shift reagents. These reagents form diastereomeric complexes with the enantiomers of the amino acid, leading to separate signals in the NMR spectrum. acs.orgpanosyan.comresearchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3, H4 (Olefinic) | 5.5 - 6.0 | m |

| H1, H5 (Methine) | 2.5 - 3.5 | m |

| H2, H6 (Methylene) | 1.5 - 2.5 | m |

| COOH | 10 - 12 | br s |

| NH₂ | 7 - 9 | br s |

Note: These are approximate values and can vary based on the specific isomer, solvent, and pH.

Table 2: Experimental ¹³C NMR Chemical Shifts for (1S,5S)-5-Aminocyclohex-3-ene-1-carboxylic acid

| Carbon | Chemical Shift (ppm) |

|---|---|

| C1 | 40.8 |

| C2 | 30.6 |

| C3 | 126.3 |

| C4 | 125.1 |

| C5 | 49.3 |

| C6 | 32.3 |

| C=O | 176.0 |

Data obtained from SpectraBase, sourced from the Institute of Organic Chemistry, University of Vienna. nih.gov

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad peak from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. libretexts.org The C=O stretching vibration of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹. libretexts.org The N-H stretching of the amino group usually results in peaks in the 3300-3500 cm⁻¹ region. The C=C stretch of the cyclohexene ring will be observed around 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. europeanpharmaceuticalreview.com Therefore, the C=C stretching vibration of the cyclohexene ring is expected to give a strong Raman signal. The symmetric vibrations of the carbon skeleton will also be prominent. For molecules with a center of symmetry, certain vibrations may be IR-active and Raman-inactive, or vice versa, providing further structural information. europeanpharmaceuticalreview.com

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Strong | Weak |

| C=O stretch | 1710 - 1760 | Strong | Medium | |

| Amine | N-H stretch | 3300 - 3500 | Medium | Medium |

| Alkene | C=C stretch | 1640 - 1680 | Medium | Strong |

| =C-H stretch | 3000 - 3100 | Medium | Medium |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds like this compound. When coupled with a chromatographic system (e.g., LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z), offering high confidence in compound identification.

For this compound (molecular formula C₇H₁₁NO₂), the exact mass is 141.0790 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision, distinguishing it from other potential isobaric impurities.

Fragmentation Pathways: In a typical electron ionization (EI) or electrospray ionization (ESI) source, the molecule will ionize and subsequently fragment in a predictable manner. While specific fragmentation data for this exact molecule is not widely published, likely fragmentation patterns can be inferred based on its functional groups (a carboxylic acid, a secondary amine, and a cyclohexene ring).

Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water (18 Da), particularly under thermal conditions in a GC-MS, leading to a fragment ion at m/z 123.

Loss of Carboxyl Group (•COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in the loss of a •COOH radical (45 Da) to yield a fragment at m/z 96.

Ring Cleavage: The cyclohexene ring can undergo retro-Diels-Alder reaction or other complex rearrangements. A characteristic fragmentation would involve the cleavage of the ring structure, leading to smaller charged fragments. For instance, cleavage adjacent to the amine group could produce ions corresponding to the loss of ethylene (B1197577) or other neutral fragments.

Amine Group Fragmentation: Cleavage of the C-N bond can lead to the loss of the amino group (•NH₂) (16 Da), although this is often less favorable than other pathways.

Differentiation of stereoisomers (e.g., cis vs. trans) by conventional mass spectrometry alone is often not possible as they have identical masses and typically produce very similar fragmentation patterns. However, techniques like ion/molecule reactions using chiral host compounds in a Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer have shown success in differentiating enantiomers of similar cyclic amino acids, such as 2-aminocyclohexanecarboxylic acid isomers. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value | Analysis Method |

| Molecular Formula | C₇H₁₁NO₂ | - |

| Molecular Weight | 141.17 g/mol | - |

| Exact Mass | 141.078978594 Da | HRMS (ESI/Q-TOF) |

| Predicted [M+H]⁺ Ion | 142.0862 | ESI-MS |

| Predicted Fragment (Loss of H₂O) | m/z 123 | EI-MS, ESI-MS/MS |

| Predicted Fragment (Loss of COOH) | m/z 96 | EI-MS, ESI-MS/MS |

Chromatographic Methods for Stereoisomer Analysis and Optical Purity Determination

Chromatography is the primary method for separating stereoisomers and determining the optical purity (enantiomeric excess) of chiral compounds like this compound. The presence of two stereocenters (at C1 and C5) means four possible stereoisomers can exist (two pairs of enantiomers). The separation of these isomers is critical for its application in pharmaceuticals and other fields.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for this purpose. Separation can be achieved through two main approaches:

Indirect (Chiral Derivatization): The amino acid enantiomers are reacted with a chiral derivatizing agent, such as Marfey's reagent (FDAA) or 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18). This method is robust and allows for detection by mass spectrometry. nih.govnih.gov

Direct (Chiral Stationary Phases - CSPs): The underivatized amino acid mixture is passed through a column containing a chiral stationary phase. These phases create a transient diastereomeric complex with the enantiomers, leading to different retention times. For cyclic amino acids, macrocyclic antibiotic phases (like teicoplanin) and cyclodextrin-based columns have proven highly effective. mst.edusci-hub.st A study on various unnatural amino acids, including those with cyclohexene skeletons, demonstrated excellent enantiomeric separation using a teicoplanin-based CSP with a hydro-organic mobile phase. mst.edu

Gas Chromatography (GC): For GC analysis, the amino acid must first be derivatized to increase its volatility. A common two-step derivatization involves esterification of the carboxylic acid (e.g., with methanol (B129727) to form a methyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). The resulting volatile derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Lipodex® E). sci-hub.st This method is highly sensitive and provides excellent resolution for both enantiomers and diastereoisomers of various non-protein amino acids. sci-hub.st

Table 2: Chromatographic Methods for Stereoisomer Analysis of Cyclic Amino Acids

| Method | Stationary Phase Type | Derivatization Required? | Typical Mobile Phase/Conditions | Purpose |

| HPLC | Chiral (e.g., Teicoplanin CSP) mst.edu | No | Hydro-organic (e.g., Methanol/Water) | Enantiomer Separation, Optical Purity |

| HPLC | Achiral (e.g., C18) | Yes (e.g., with FDAA, GITC) nih.gov | Acetonitrile/Water with buffer | Diastereomer Separation, Stereochemistry Determination |

| GC | Chiral (e.g., Cyclodextrin-based) sci-hub.st | Yes (Esterification & Acylation) | Temperature Gradient | Enantiomer & Diastereoisomer Separation |

Computational Investigations and Theoretical Chemistry of 5 Aminocyclohex 3 Ene 1 Carboxylic Acid

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor. For 5-aminocyclohex-3-ene-1-carboxylic acid, which is an analogue of the neurotransmitter GABA, these studies are critical for understanding its potential interactions with GABA-related targets like the GABA-A receptor (GABAaR) and GABA aminotransferase (GABA-AT). nih.govresearchgate.net

Docking studies on GABA analogues typically involve placing the ligand into the active site of the target protein to identify the most stable binding pose. mdpi.comresearchgate.net The binding pocket of GABA receptors is often located at the interface of protein subunits and is characterized by specific amino acid residues that can form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the ligand. researchgate.net For instance, studies on GABA-AT, a key enzyme in GABA metabolism, reveal a "Y" shaped catalytic cavity where GABA analogues bind. mdpi.com The carboxylic acid moiety of the ligand often interacts with positively charged residues or cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) within the active site, while the amino group forms other crucial hydrogen bonds. mdpi.comnih.gov

Researchers utilize docking algorithms to score and rank different binding poses based on energy functions, which estimate the binding affinity. japsonline.com These calculations help to rationalize the inhibitory activity of different GABA analogues and can propose which stereoisomer (enantiomer) is more likely to be biologically active. nih.gov By modeling the interaction of this compound with homology models of human GABA-AT or GABAaR, researchers can predict its binding mode and affinity, providing a basis for its potential efficacy as a neuromodulator. nih.govnih.gov

Table 1: Representative Molecular Docking Data for a Ligand in a GABA Receptor Active Site This table illustrates the type of data generated from molecular docking studies. The values are hypothetical for this compound.

| Parameter | Value | Interacting Residues (Example) |

| Binding Energy (kcal/mol) | -8.5 | Arg121, Ser295, Tyr70 |

| Hydrogen Bonds | 3 | Arg121 (Carboxyl), Ser295 (Amino) |

| Electrostatic Interactions | 2 | Lys330, PLP cofactor |

| van der Waals Contacts | 15 | Val154, Phe189, Trp234 |

| Predicted Inhibition Constant (Ki) | 1.2 µM | N/A |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. These methods provide a detailed understanding of the molecule's electron distribution, which governs its stability, reactivity, and intermolecular interactions.

Key parameters derived from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) regions, typically around the carboxylic acid's oxygen atoms, and electron-poor (positive potential) regions, near the amino group's hydrogen atoms. This map is crucial for predicting non-covalent interactions, such as hydrogen bonding with receptor sites.

Partial Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict sites for nucleophilic or electrophilic attack.

These quantum mechanical descriptors are also foundational for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or electronic features with its biological activity. mdpi.comnih.gov For this compound, understanding its electronic profile helps in predicting how modifications to its structure would influence its interaction with biological targets.

Table 2: Predicted Quantum Chemical Properties for this compound This table shows representative data obtained from DFT calculations. The values are theoretical and for illustrative purposes.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Site of electron donation (reactivity) |

| LUMO Energy | +1.5 eV | Site of electron acceptance (reactivity) |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability, electronic transitions |

| Dipole Moment | 3.1 Debye | Overall molecular polarity |

| ESP Minimum (on Carboxyl O) | -55 kcal/mol | Site for hydrogen bond donation |

| ESP Maximum (on Amino H) | +40 kcal/mol | Site for hydrogen bond acceptance |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Events

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to explore the conformational flexibility of this compound and the stability of its complex with a biological target. researchgate.net

The cyclohexene (B86901) ring is not planar and can adopt various conformations (e.g., half-chair, boat). Similarly, the amino and carboxylic acid substituents have rotational freedom. MD simulations can map this conformational landscape, identifying the most stable, low-energy shapes the molecule is likely to adopt in solution.

When applied to a ligand-receptor complex, MD simulations can:

Assess the stability of the binding pose predicted by docking.

Reveal how water molecules mediate interactions in the binding site.

Calculate the free energy of binding, offering a more accurate prediction of binding affinity than docking scores alone.

Observe conformational changes in the protein upon ligand binding.

For example, MD simulations of GABA analogues bound to the GABAa receptor have been used to study the stability of the binding pocket and the key interactions that anchor the ligand. researchgate.net Such simulations on this compound would provide crucial information on how it settles into the binding site and the persistence of key hydrogen bonds and other interactions over time.

Prediction of Spectroscopic Parameters and Reaction Pathways

Theoretical chemistry methods are also valuable for predicting spectroscopic data, which can aid in the experimental characterization of newly synthesized compounds. Quantum chemical calculations can compute theoretical vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Furthermore, computational methods can be used to model reaction pathways, such as those involved in the synthesis or metabolism of this compound. umass.eduumass.edu By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy for a proposed reaction step. This allows for the exploration of different synthetic routes or the prediction of metabolic breakdown products. For instance, the dehydration of a cyclohexanol (B46403) precursor to form the cyclohexene ring is a common synthetic step whose mechanism and energetics can be modeled computationally. umass.eduumass.edu

In Silico Approaches for Mechanistic Insights and ADME Prediction

In silico models are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate before it is synthesized. iapchem.org These predictions help to identify compounds with poor pharmacokinetic profiles early in the discovery process, saving time and resources. researchgate.netrsc.org

For this compound, a typical in silico ADME profile would include predictions for:

Absorption: Parameters like aqueous solubility, membrane permeability (e.g., Caco-2), and adherence to drug-likeness rules (like Lipinski's Rule of Five) are assessed. mdpi.comresearchgate.net

Distribution: Predictions include plasma protein binding and the volume of distribution (Vd), which indicate how the compound will distribute throughout the body.

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4), which are responsible for the metabolism of most drugs. nih.gov

Excretion: The total clearance rate of the compound can be estimated. nih.gov

Toxicity (Tox): Potential liabilities such as hepatotoxicity or inhibition of the hERG potassium channel (which can cause cardiac issues) are flagged by toxicity prediction models. researchgate.netnih.gov

These computational tools combine various algorithms and models to provide a comprehensive pharmacokinetic and toxicological forecast. srce.hr This allows researchers to prioritize candidates with favorable ADME properties for further development. iapchem.org

Table 3: Representative In Silico ADME Profile for this compound This table presents a hypothetical ADME prediction based on common computational models.

| ADME Property | Predicted Parameter | Predicted Value/Outcome |

| Absorption | Lipinski's Rule of 5 | Compliant mdpi.com |

| GI Absorption | High | |

| Distribution | BBB Permeant | No |

| Plasma Protein Binding | Low | |

| Metabolism | CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No | |

| Excretion | Total Clearance (log(ml/min/kg)) | 0.55 |

| Toxicity | hERG Inhibition | Low Risk |

| Hepatotoxicity | Low Risk |

Role of 5 Aminocyclohex 3 Ene 1 Carboxylic Acid As Chiral Building Blocks and Chemical Scaffolds

Design and Synthesis of Constrained Amino Acid Analogues

The rigid framework of 5-Aminocyclohex-3-ene-1-carboxylic acid makes it an exceptional template for the synthesis of conformationally restricted amino acid analogues. These analogues are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures, such as β-turns and helices, thereby enhancing biological activity, selectivity, and metabolic stability. The constrained nature of the cyclohexene (B86901) ring limits the accessible conformational space of the resulting peptidomimetics, which can lead to a higher affinity for biological targets. unibo.it

A notable example of the utility of this scaffold is in the design of inhibitors for enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov GABA-AT is a key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA, and its inhibition can lead to increased GABA levels in the brain, a therapeutic strategy for neurological disorders like epilepsy. nih.govnih.gov Researchers have synthesized fluorinated derivatives of this compound to create potent, mechanism-based inactivators of GABA-AT. nih.govnih.gov For instance, (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid was designed as a conformationally-restricted GABA analogue and demonstrated irreversible inhibition of GABA-AT. nih.govnih.gov The presence of the double bond and the fluorine atom were found to be crucial for its inhibitory activity. nih.gov This highlights how the this compound scaffold can be strategically modified to produce highly specific and potent enzyme inhibitors.

The synthesis of these constrained analogues often involves multi-step sequences, starting from the parent this compound or its protected derivatives. The amino and carboxylic acid groups provide convenient handles for peptide coupling and other functionalizations, while the double bond in the cyclohexene ring can be further modified to introduce additional diversity.

Table 1: Examples of Constrained Amino Acid Analogues Based on the Cyclohexene Scaffold

| Compound Name | Target/Application | Key Structural Feature | Reference |

|---|---|---|---|

| (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid | GABA-AT inhibitor | Fluorine substitution on the cyclohexene ring | nih.govnih.gov |

| General Peptidomimetics | Induction of specific secondary structures | Incorporation of the rigid cyclohexene backbone | unibo.it |

Scaffold Engineering for Enzyme Modulators and Receptor Ligands

The inherent structural rigidity of this compound makes it an ideal scaffold for the engineering of enzyme modulators and receptor ligands. The defined spatial orientation of the amino and carboxylic acid functional groups allows for the precise positioning of pharmacophoric elements to interact with biological targets. The cyclohexene ring itself can participate in hydrophobic interactions within protein binding pockets, while the functional groups can form key hydrogen bonds and salt bridges.

While the parent (1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride has been reported as a poor or non-binder to a specific unnamed target with a high Ki value of 91,000 nM, this does not diminish its potential as a scaffold. In drug discovery, initial low affinity can often be a starting point for optimization through medicinal chemistry efforts. For example, derivatives of cyclohexene carboxylic acids have shown promise as antimicrobial agents.

Furthermore, the core structure has been investigated for its potential neuroprotective effects. The general structure of aminocyclohexenecarboxylic acids allows for the development of compounds that can interact with various receptors in the central nervous system. For instance, analogues of 4-aminocyclopent-1-enecarboxylic acid, a related five-membered ring system, have been shown to act as antagonists at GABAA receptors. researchgate.net This suggests that the six-membered ring of this compound could be similarly exploited to develop novel receptor ligands.

Table 2: Biological Activities of Compounds Utilizing the Cyclohexene Carboxylic Acid Scaffold

| Compound Class | Biological Activity | Potential Application | Reference |

|---|---|---|---|

| Cyclohexene carboxylic acid derivatives | Antimicrobial | Infectious diseases | |

| Aminocyclohexenecarboxylic acid derivatives | Neuroprotective effects | Neurodegenerative diseases | |

| Thioether derivatives of 4-aminocyclopent-1-enecarboxylic acid | GABAA receptor antagonist | Neurological disorders | researchgate.net |

Development of Novel Functionalized Materials and Chemical Probes

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its unique structure suggests potential applications in materials science and as a chemical probe. The bifunctional nature of the molecule, with its amino and carboxylic acid groups, allows for its incorporation into polymers and other materials. For example, it could be used as a monomer in the synthesis of novel polyamides or as a cross-linking agent to impart specific properties to a material. The chirality of the molecule could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.

As a chemical probe, this compound could be functionalized with reporter groups, such as fluorophores or affinity tags. These probes could then be used to study the interactions of the core scaffold with biological targets in living systems. For instance, a fluorescently labeled version of a biologically active analogue could be used to visualize its localization within cells or to quantify its binding to a target protein. The development of such probes is crucial for understanding the mechanism of action of new drug candidates. rsc.org However, based on currently available scientific literature, the application of this compound in the development of functionalized materials and chemical probes remains a largely unexplored area with significant potential for future research.

Strategic Utility in Asymmetric Synthesis of Complex Molecules and Analog Libraries

The enantiomerically pure forms of this compound are valuable starting materials for the asymmetric synthesis of complex natural products and other chiral molecules. The well-defined stereochemistry of the compound can be transferred to subsequent products, providing a high degree of stereocontrol in synthetic routes. The cyclohexene ring can serve as a versatile intermediate, allowing for a variety of stereoselective transformations, such as epoxidation, dihydroxylation, and cycloaddition reactions.

Although specific examples of the total synthesis of complex molecules starting directly from this compound are not extensively documented in the current literature, the strategic utility of related chiral building blocks is well-established. For example, related cyclopentane-based amino acids have been used in the synthesis of potent inactivators of GABA-AT. nih.gov

Furthermore, the this compound scaffold is well-suited for the construction of combinatorial libraries of small molecules. wipo.int By systematically varying the substituents on the amino and carboxylic acid groups, and by functionalizing the double bond, large and diverse libraries of compounds can be generated. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. This approach, while not yet widely applied to this specific molecule, represents a significant opportunity for future research to unlock the full potential of this compound as a versatile tool in chemical biology and medicinal chemistry.

Mechanistic Enzymatic Studies Involving 5 Aminocyclohex 3 Ene 1 Carboxylic Acid Derivatives

Enzyme-Ligand Interaction Mechanisms

The interaction between 5-aminocyclohex-3-ene-1-carboxylic acid derivatives and their target enzymes is a complex process governed by a combination of covalent and non-covalent forces. Structural and computational studies have been instrumental in elucidating these interactions at the molecular level.

A notable example is the interaction of (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid with human ornithine aminotransferase (hOAT). Co-crystal structures have revealed the formation of covalent bonds between the inhibitor and key active site residues, namely Lys292 and Thr322. nih.gov In addition to these covalent interactions, hydrogen bonds are formed with other residues, such as Tyr55, which further stabilize the enzyme-ligand complex. nih.gov Molecular dynamics simulations have provided deeper insights into the dynamic nature of these interactions, identifying other important residues like Arg413 that contribute to the binding affinity. nih.gov

In the case of γ-aminobutyric acid aminotransferase (GABA-AT), the interaction with (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid is proposed to proceed via an elimination-aromatization mechanism. nih.gov This process involves the formation of a transient intermediate that ultimately leads to an aromatic species, tightly bound to the enzyme's active site.

The nature of the substituents on the cyclohexene (B86901) ring plays a crucial role in dictating the type and strength of the interactions. For instance, the presence of fluorine atoms can significantly enhance the binding affinity and influence the orientation of the ligand within the active site.

Table 1: Key Amino Acid Residues in Enzyme-Ligand Interactions

| Derivative | Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid | hOAT | Lys292, Thr322 | Covalent Bonding | nih.gov |

| (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid | hOAT | Tyr55, Arg413 | Hydrogen Bonding | nih.gov |

| (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid | GABA-AT | Not explicitly stated | Elimination-Aromatization | nih.gov |

Mechanism-Based Enzyme Inactivation and Inhibition Studies

Many derivatives of this compound are classified as mechanism-based inactivators, also known as "suicide substrates." These compounds are initially processed by the target enzyme as if they were a natural substrate. However, the enzymatic reaction converts the inhibitor into a highly reactive species that then irreversibly inactivates the enzyme, often through the formation of a covalent adduct.

(R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid has been identified as a time-dependent inhibitor of hOAT. nih.gov The inactivation process involves the formation of a tightly bound PLP-inactivator adduct, which is facilitated by a rapid aromatization step within the active site. nih.gov

A well-characterized example is the irreversible inhibition of GABA-AT by (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid. acs.org The proposed mechanism involves the enzymatic elimination of a fluoride (B91410) ion, leading to the formation of a reactive intermediate that subsequently aromatizes. This process results in the formation of N-m-carboxyphenylpyridoxamine 5′-phosphate, a stable adduct that effectively shuts down the enzyme's catalytic activity. nih.gov The kinetic parameters for this inactivation have been determined, with a kinact of 0.52 min−1 and a KI of 0.93 mM. acs.orgnih.gov

The efficiency of inactivation is highly dependent on the specific substitutions on the cyclohexene ring. The presence and position of fluorine atoms, for instance, can dramatically alter the inactivation kinetics.

Table 2: Kinetic Constants for Enzyme Inactivation

| Inhibitor | Target Enzyme | kinact (min-1) | KI (mM) | kinact/KI (mM-1min-1) | Reference |

| (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid | GABA-AT | 0.52 | 0.93 | 0.56 | acs.orgnih.gov |

Investigation of Substrate Specificity and Recognition Principles with Biological Targets

The structural scaffold of this compound provides a versatile platform for designing inhibitors with high selectivity for specific enzyme targets. By modifying the ring structure and its substituents, researchers can fine-tune the compound's affinity for one enzyme over another.